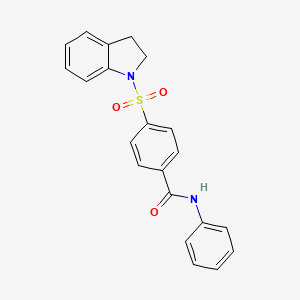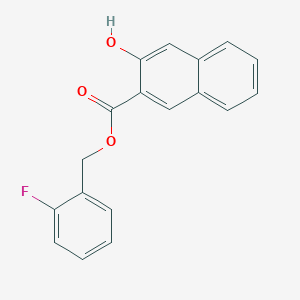![molecular formula C27H31N5O5S B3609399 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3609399.png)
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
Overview
Description
“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, ethyl, dimethyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the methoxyphenyl group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl moiety.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Incorporation of the sulfanyl group: This step may involve thiolation reactions using thiol reagents.
Final acetamide formation: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” is studied for its unique structural properties and reactivity. It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities.
Medicine
In medicine, “this compound” may be explored for its potential therapeutic applications. Compounds with similar structures have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other complex organic molecules. It may also be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE: can be compared with other purine derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential biological activity. Its complex structure may confer unique properties that differentiate it from other purine derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5S/c1-17-8-6-7-9-19(17)15-32-23-24(30(2)27(35)31(3)25(23)34)29-26(32)38-16-22(33)28-13-12-18-10-11-20(36-4)21(14-18)37-5/h6-11,14H,12-13,15-16H2,1-5H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPPLHQSQOBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(dimethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3609320.png)
![N-(2-chlorophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B3609324.png)
![2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3609332.png)
![3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3609343.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B3609344.png)
![2-[[4-(Phenylcarbamoyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3609345.png)
![4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3609366.png)
![4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3609370.png)
![5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3609385.png)
![2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3609391.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3609398.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3609414.png)

